molecular formula C23H39Cl2N3O3 B12754194 Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propenyl)-1-piperazinyl)ethyl ester, dihydrochloride CAS No. 141312-25-6

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propenyl)-1-piperazinyl)ethyl ester, dihydrochloride

Cat. No.: B12754194
CAS No.: 141312-25-6
M. Wt: 476.5 g/mol
InChI Key: PJHZSBPHPKPZRZ-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propenyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a heptyloxyphenyl group and a piperazinyl ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propenyl)-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl intermediate, followed by the introduction of the piperazinyl ethyl ester group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propenyl)-1-piperazinyl)ethyl ester, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propenyl)-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propenyl)-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-(1-methylethyl)-, methylcarbamate
  • Carbamic acid, phenyl-, ethyl ester

Uniqueness

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propenyl)-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its heptyloxyphenyl group and piperazinyl ethyl ester moiety differentiate it from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

141312-25-6

Molecular Formula

C23H39Cl2N3O3

Molecular Weight

476.5 g/mol

IUPAC Name

2-(4-prop-2-enylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C23H37N3O3.2ClH/c1-3-5-6-7-10-19-28-22-12-9-8-11-21(22)24-23(27)29-20-18-26-16-14-25(13-4-2)15-17-26;;/h4,8-9,11-12H,2-3,5-7,10,13-20H2,1H3,(H,24,27);2*1H

InChI Key

PJHZSBPHPKPZRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC=C.Cl.Cl

Origin of Product

United States

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